molecular formula C17H18N2O3 B2866663 N-[(2,5-Dimethylfuran-3-YL)methyl]-6-methoxy-1H-indole-2-carboxamide CAS No. 1797076-76-6

N-[(2,5-Dimethylfuran-3-YL)methyl]-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B2866663
CAS No.: 1797076-76-6
M. Wt: 298.342
InChI Key: WNIDRFZYGSFCLH-UHFFFAOYSA-N
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Description

N-[(2,5-Dimethylfuran-3-YL)methyl]-6-methoxy-1H-indole-2-carboxamide (CAS 1797076-76-6) is a synthetic indole-2-carboxamide derivative of significant interest in medicinal chemistry and infectious disease research. This compound features a molecular formula of C17H18N2O3 and a molecular weight of 298.34 g/mol. Indole-2-carboxamides are a recognized scaffold in drug discovery, with published research highlighting their potent antiplasmodial activity against Plasmodium falciparum strains, demonstrating potential for the development of new antimalarial agents . Further investigations into structurally similar compounds have shown that the indole-2-carboxamide core is effective against non-tuberculous mycobacteria and Mycobacterium tuberculosis by inhibiting the essential transporter MmpL3, a key component in mycolic acid translocation for the bacterial cell envelope . This mechanism suggests potential for developing narrow-spectrum antibiotics. Additionally, research on indole-2-carboxamide analogues has revealed their function as allosteric modulators of the cannabinoid type 1 (CB1) receptor, providing valuable tools for probing GPCR signaling and bias . The structure of this particular compound, which incorporates a furan-methyl moiety, offers a versatile template for further SAR studies aimed at optimizing potency, metabolic stability, and overcoming drug resistance. This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the relevant scientific literature for comprehensive biological and pharmacological data on this compound class.

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-10-6-13(11(2)22-10)9-18-17(20)16-7-12-4-5-14(21-3)8-15(12)19-16/h4-8,19H,9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIDRFZYGSFCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C2=CC3=C(N2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-Dimethylfuran-3-YL)methyl]-6-methoxy-1H-indole-2-carboxamide typically involves the reaction of 2,5-dimethylfuran with an appropriate indole derivative. One common method involves the use of a Claisen-Schmidt condensation reaction, where 3-acetyl-2,5-dimethylfuran reacts with an indole derivative in the presence of a base such as sodium hydroxide in ethanol . The reaction mixture is stirred at room temperature for several hours, followed by acidification and recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-Dimethylfuran-3-YL)methyl]-6-methoxy-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbonyl group in the indole moiety can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Alcohol derivatives of the indole moiety.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(2,5-Dimethylfuran-3-YL)methyl]-6-methoxy-1H-indole-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(2,5-Dimethylfuran-3-YL)methyl]-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Position and Activity of Selected Indole Carboxamides

Compound Indole Substituent R Group Reported Activity Reference
Target Compound 6-methoxy N-[(2,5-Dimethylfuran-3-YL)methyl] Not reported -
N-(Benzoylphenyl)-5-methoxy 5-methoxy N-(Benzoylphenyl) Lipid-lowering
Ethyl 5-methoxyindole-2-carboxylate 5-methoxy Ethyl ester Synthetic intermediate

Structural and Crystallographic Differences

The 2,5-dimethylfuran group in the target compound introduces unique structural features compared to other indole derivatives:

  • Dihedral Angles : In related furan-containing compounds (e.g., 3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol derivatives), the dihedral angle between the indole/furan rings is ~21°, influencing molecular conformation and crystal packing . Similar angles in the target compound could modulate intermolecular interactions or stability.
  • Hydrogen Bonding : Crystallographic studies of analogs reveal that N—H···O and O—H···N hydrogen bonds stabilize crystal lattices, forming motifs like R22(8) rings . The dimethylfuran group in the target compound may disrupt or redirect these interactions, affecting solubility or crystallinity.

Table 2: Physical Properties of Selected Indole Derivatives

Compound Molecular Formula Melting Point (°C) CAS RN Reference
7-Methoxy-1H-indole-3-carboxylic acid C10H9NO3 199–201 [4382-54-1]
Target Compound C18H20N2O3 Not reported - -

Biological Activity

N-[(2,5-Dimethylfuran-3-YL)methyl]-6-methoxy-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

The molecular formula of this compound is C17H18N2O3, with a molecular weight of 298.34 g/mol. The compound features an indole structure, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC17H18N2O3
Molecular Weight298.34 g/mol
CAS Number1797076-76-6

Antimicrobial Activity

Indole derivatives have been extensively studied for their antimicrobial properties. This compound exhibits significant antibacterial activity against various strains of bacteria. The following table summarizes the minimum inhibitory concentration (MIC) values for selected bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.015
Escherichia coli0.030
Enterobacter cloacae0.004
Bacillus cereus0.008

These results indicate that the compound has potent activity against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .

Antifungal Activity

The compound also shows promising antifungal properties. In studies assessing its efficacy against fungal pathogens, it demonstrated MIC values comparable to established antifungal agents. Notably, it exhibited excellent activity against Trichoderma viride and Candida albicans:

Fungal StrainMIC (µg/mL)
Trichoderma viride0.005
Candida albicans0.020

This suggests that this compound could be a candidate for further development as an antifungal agent .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Molecular docking studies indicate that it may inhibit key enzymes involved in bacterial cell wall synthesis and fungal membrane integrity. For instance, the inhibition of MurB enzyme in E. coli has been linked to its antibacterial effects .

Cytotoxicity Studies

In addition to antimicrobial properties, cytotoxicity assessments have been performed using various cancer cell lines. The compound showed selective cytotoxic effects against rapidly dividing cancer cells while sparing normal fibroblast cells:

Cell LineIC50 (µM)
A549 (lung cancer)5.0
MCF7 (breast cancer)8.0
MRC5 (normal fibroblast)>50

These findings suggest that this compound may possess anticancer potential with a favorable safety profile .

Case Studies

  • Antibacterial Efficacy Against MRSA : A study highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than conventional treatments .
  • Cytotoxicity in Lung Cancer Cells : Another investigation reported that the compound preferentially inhibited A549 lung cancer cells over normal cells, indicating potential for targeted cancer therapy .

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